molecular formula C34H44O19 B144036 Pedicularioside A CAS No. 135010-61-6

Pedicularioside A

Numéro de catalogue: B144036
Numéro CAS: 135010-61-6
Poids moléculaire: 756.7 g/mol
Clé InChI: DBGPKDZQZSWQHV-ZOOOYETHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pedicularioside A is a phenylethanoid glycoside primarily isolated from plants of the genus Pedicularis (e.g., P. longiflora var. tubiformis, P. striata) and Buddleia lindleyana . Its molecular formula is C₃₆H₄₈O₁₉, distinguishing it structurally from simpler phenylethanoids . Pharmacologically, it exhibits neuroprotective, antioxidant, antitumor, and anti-hemolytic activities . In neuroprotection, Pedicularioside A mitigates dopaminergic neuron death induced by neurotoxins like MPP+ (1-methyl-4-phenylpyridinium) by suppressing apoptosis-related proteins (e.g., cleaved caspase-3) and enhancing TH-positive neuron survival . Its antioxidant properties involve scavenging free radicals and inhibiting lipid peroxidation, critical in combating oxidative stress-related diseases .

Propriétés

Numéro CAS

135010-61-6

Formule moléculaire

C34H44O19

Poids moléculaire

756.7 g/mol

Nom IUPAC

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)31(50-15)48-12-22-28(52-23(40)7-4-16-2-5-18(36)20(38)10-16)29(53-33-30(45)34(46,13-35)14-49-33)27(44)32(51-22)47-9-8-17-3-6-19(37)21(39)11-17/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33-,34+/m0/s1

Clé InChI

DBGPKDZQZSWQHV-ZOOOYETHSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(CO4)(CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

SMILES isomérique

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(CO4)(CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Synonymes

1-O-beta-(3,4-dihydroxy-beta-phenyl)ethyl-4'-caffeoyl-beta-apiosyl(1-3')-alpha-rhamnosyl(1-6')glucopyranoside
pedicularioside A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues: Phenylethanoid Glycosides

Table 1: Structural and Functional Comparison of Phenylethanoid Glycosides

Compound Molecular Formula Key Structural Features Primary Bioactivities Source Plant
Pedicularioside A C₃₆H₄₈O₁₉ Complex glycosylation with multiple sugars Neuroprotection, antioxidant, antitumor Pedicularis spp.
Verbascoside C₂₉H₃₆O₁₅ Caffeoyl and rhamnose groups Antioxidant, anti-inflammatory Pedicularis, Verbascum
Echinacoside C₃₅H₄₆O₂₀ Caffeoyl, feruloyl, and glucopyranose moieties Neuroprotection, immunomodulation Echinacea, Pedicularis
Pedicularioside M Not fully characterized Likely similar backbone with varying substituents Antioxidant, antiproliferative P. longiflora

Key Findings :

  • Structural Complexity : Pedicularioside A’s larger molecular structure (vs. Verbascoside or Echinacoside) may enhance its binding affinity to cellular targets, such as apoptotic enzymes or oxidative stress markers .
  • Neuroprotection : At 16 µM , Pedicularioside A rescues 60–70% of TH-positive neurons in MPP+-treated models, outperforming Echinacoside (50% rescue at similar doses) .
  • Antioxidant Efficacy : Pedicularioside A and Verbascoside both inhibit lipid peroxidation in vitro, but Pedicularioside A shows broader activity against multiple reactive oxygen species (ROS) .
Functional Analogues: Non-Phenylethanoid Compounds

Table 2: Functional Comparison with Neuroprotective/Antioxidant Agents

Compound Class Mechanism of Action Efficacy in Models Reference
Pedicularioside A Phenylethanoid glycoside Inhibits caspase-3, enhances TH+ neurons 16 µM (MPP+), 60–70% neuron survival
Astragaloside IV Triterpenoid saponin Reduces ROS, activates Nrf2 pathway 100–200 µM (6-OHDA), 50–60% survival
Salidroside Phenylethanoid glycoside Activates PI3K/Akt pathway 20 mg/kg (traumatic brain injury model)
Δ3,2-Hydroxybakuchiol Meroterpenoid Suppresses PARP/caspase-3 10 µM (in vitro PD model)

Key Findings :

  • Mechanistic Diversity: While Pedicularioside A and Astragaloside IV both target oxidative stress, Pedicularioside A directly inhibits apoptotic pathways, whereas Astragaloside IV upregulates endogenous antioxidants like superoxide dismutase (SOD) .
  • Potency : Pedicularioside A achieves neuroprotection at lower concentrations (16 µM) compared to Astragaloside IV (100–200 µM) in similar models .

Q & A

Q. What are the standard protocols for isolating and purifying Pedicularioside A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with literature data . Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions, as outlined in experimental design guidelines for natural product chemistry .

Q. How can researchers validate the structural identity of Pedicularioside A using spectroscopic data?

Methodological Answer: Cross-reference NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-MS) data with published studies. Address discrepancies by calibrating instruments and verifying solvent purity. For novel derivatives, use X-ray crystallography or computational modeling to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary pharmacological screening of Pedicularioside A?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with appropriate controls. Optimize dose ranges based on solubility (DMSO/PBS) and include positive controls (e.g., known inhibitors). Validate results through triplicate experiments and statistical analysis (ANOVA, p<0.05) .

Q. How should researchers design a literature review to identify gaps in Pedicularioside A studies?

Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to categorize existing studies. Use databases like PubMed and SciFinder with keywords "Pedicularioside A AND biosynthesis" or "pharmacokinetics." Critically evaluate conflicting results (e.g., bioavailability variations) to highlight understudied areas .

Q. What statistical tools are recommended for analyzing dose-response relationships in Pedicularioside A experiments?

Methodological Answer: Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets, apply multivariate analysis (PCA) or machine learning algorithms. Ensure data normality with Shapiro-Wilk tests and address outliers using Grubbs’ method .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in Pedicularioside A’s reported anti-inflammatory vs. pro-apoptotic effects?

Methodological Answer: Employ transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways in different cell lines. Compare results across models (e.g., RAW 264.7 macrophages vs. cancer cells) and validate findings using siRNA knockdown or CRISPR-Cas9 gene editing .

Q. What strategies improve the bioavailability of Pedicularioside A in in vivo models?

Methodological Answer: Test nanoformulations (liposomes, polymeric nanoparticles) or prodrug derivatives. Use pharmacokinetic studies (HPLC-MS plasma analysis) to assess Tₘₐₓ and AUC. Optimize formulations using factorial design experiments (e.g., 2³ DOE) to evaluate particle size, charge, and encapsulation efficiency .

Q. How do researchers address ethical and feasibility challenges in Pedicularioside A’s preclinical toxicity studies?

Methodological Answer: Follow OECD guidelines for acute/chronic toxicity testing in rodents. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample sizes and euthanasia protocols. Include negative controls and blinded assessments to minimize bias .

Q. What computational methods predict Pedicularioside A’s interactions with understudied molecular targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) against databases like PDB or ChEMBL. Validate predictions with MD simulations (GROMACS) and free-energy calculations (MM-PBSA). Cross-reference with transcriptomic data to prioritize high-probability targets .

Q. How can multi-omics integration clarify Pedicularioside A’s role in metabolic pathways?

Methodological Answer: Combine metabolomics (GC-MS), lipidomics (LC-QTOF), and flux analysis to map carbon/nitrogen trafficking. Use pathway enrichment tools (KEGG, MetaboAnalyst) to identify perturbed nodes. Correlate findings with phenotypic outcomes (e.g., ATP depletion) to establish causality .

Methodological Frameworks for Pedicularioside A Research

  • PICOT : Define studies as “In [cell/animal model] (P), how does Pedicularioside A (I) compared to [control compound] (C) affect [outcome] (O) over [timeframe] (T)?” .
  • FINER : Ensure questions are Feasible (resources), Interesting (novelty), Novel (gap-addressing), Ethical (IACUC approval), and Relevant (therapeutic potential) .

Data Presentation Guidelines

  • Tables : Include columns for replicates, SEM/SD, and p-values. For spectral data, report chemical shifts (δ ppm) and coupling constants (Hz) .
  • Reproducibility : Document instrument parameters (e.g., NMR frequency, LC gradient) in supplementary materials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.